molecular formula C18H20FN3O2 B6215538 5-({[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-2-fluorobenzamide CAS No. 2751633-72-2

5-({[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-2-fluorobenzamide

Cat. No.: B6215538
CAS No.: 2751633-72-2
M. Wt: 329.4
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Description

5-({[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-2-fluorobenzamide is an organic compound characterized by its unique molecular structure. It belongs to the class of benzamides and has functional groups that make it versatile in various chemical reactions. Due to its distinct molecular architecture, it holds significant potential in numerous scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-2-fluorobenzamide typically involves a multi-step process:

  • Starting Materials: : The process begins with 4-(diethylamino)-2-hydroxybenzaldehyde and 2-fluorobenzoyl chloride.

  • Condensation Reaction: : The key step involves the condensation of the aldehyde and the amine, facilitated by a base such as pyridine.

  • Purification: : The crude product is purified using recrystallization or chromatography techniques to yield a high-purity final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis while optimizing reaction conditions to ensure efficiency and yield. Catalysts, solvents, and temperature controls are meticulously managed to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to introduce new functional groups or modify existing ones.

  • Reduction: : Reduction reactions can modify the compound’s aromatic rings or nitrogen groups.

  • Substitution: : The benzamide structure allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO₄) under basic conditions.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄).

  • Substitution: : Typical reagents are alkyl halides under basic or acidic conditions, depending on the desired substitution.

Major Products Formed

The major products from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while substitution might introduce various alkyl or functional groups.

Scientific Research Applications

5-({[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-2-fluorobenzamide has diverse applications across different fields:

  • Chemistry: : Utilized as an intermediate in synthesizing more complex organic molecules.

  • Biology: : Studied for its potential as a biological probe due to its functional groups.

  • Medicine: : Investigated for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.

  • Industry: : Employed in the manufacture of certain polymers or materials that require specific chemical properties.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level. The diethylamino and hydroxyphenyl groups enable it to bind to specific enzymes or receptors, modulating their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide: : The parent compound, less complex but fundamental in various chemical processes.

  • N-(2-fluorophenyl)benzamide: : Another fluorinated benzamide with similar but less versatile applications.

  • 4-(diethylamino)benzaldehyde: : Shares structural similarities but lacks the fluorinated benzamide component.

Uniqueness

5-({[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-2-fluorobenzamide stands out due to its combination of functional groups, allowing for unique reactivity and interactions not commonly seen in simpler analogues. This uniqueness makes it particularly valuable in specialized applications, from synthetic chemistry to potential therapeutic uses.

That should give you a comprehensive overview of this compound

Properties

CAS No.

2751633-72-2

Molecular Formula

C18H20FN3O2

Molecular Weight

329.4

Purity

95

Origin of Product

United States

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